[3H](S)-zacopride
Description
Significance of 5-HT₃ Receptors as Ligand-Gated Ion Channels in Neurobiological Research
The serotonin (B10506) 5-HT₃ receptor is the sole member of the serotonin receptor family that functions as a ligand-gated ion channel (LGIC) guidetopharmacology.orgwikipedia.orgwikipedia.orgnih.govnih.govfsu.edufrontiersin.org. Unlike other 5-HT receptor subtypes, which are G-protein coupled receptors (GPCRs), the 5-HT₃ receptor belongs to the Cys-loop superfamily of LGICs, sharing structural and functional similarities with nicotinic acetylcholine (B1216132), GABA<0xE2><0x82><0x90>, and glycine (B1666218) receptors guidetopharmacology.orgwikipedia.orgnih.govplos.org. This unique cation-selective ion channel is typically composed of five subunits arranged around a central pore, permeable to monovalent cations such as sodium (Na⁺) and potassium (K⁺), and also to calcium (Ca²⁺) guidetopharmacology.orgwikipedia.orgnih.govfsu.edu.
Upon binding of serotonin, the channel rapidly opens, leading to neuronal depolarization and excitation. This mechanism is fundamental to fast synaptic transmission in various brain regions, including the hippocampus and amygdala guidetopharmacology.orgwikipedia.orgnih.govnih.gov. 5-HT₃ receptors are also found on presynaptic nerve terminals, where their activation can modulate the release of several neurotransmitters, including GABA, glutamate, dopamine, and acetylcholine, thereby influencing broader neural circuitries guidetopharmacology.orgwikipedia.orgmdpi.com. Their involvement extends to critical physiological processes such as mood regulation, anxiety, cognition, and the mediation of nausea and vomiting wikipedia.orgnih.govmdpi.comnih.gov. Furthermore, emerging research highlights their significant role in neurodevelopment, influencing the maturation of neuronal circuits and synaptic plasticity during early postnatal periods frontiersin.orgnih.govnwo.nl.
Historical Development of 5-HT₃ Receptor Ligands as Research Tools
The characterization of the 5-HT₃ receptor began with early pharmacological studies using non-selective compounds like morphine and cocaine nih.govnih.gov. The subsequent development of more selective ligands was crucial for delineating the receptor's unique properties. Compounds such as bemesetron, tropisetron, ondansetron, granisetron (B54018), and zacopride (B1682363) emerged as potent and selective 5-HT₃ receptor antagonists, typically acting at nanomolar concentrations guidetopharmacology.orgnih.govrndsystems.comtocris.comoup.com. These molecules not only served as vital research tools for investigating receptor function and distribution but also found significant therapeutic applications, particularly as antiemetics for managing chemotherapy-induced nausea and vomiting nih.govrndsystems.com. The development of these ligands facilitated the establishment of structure-activity relationships (SAR) and the formulation of pharmacophore models, guiding the discovery of novel compounds with improved affinity and selectivity researchgate.net.
Rationale for Tritiated Radioligand Development in Receptor Characterization and Localization Studies
To quantitatively study receptor-ligand interactions, radioligands have become indispensable tools in pharmacology and neuroscience revvity.comnih.govoncodesign-services.comumich.edu. Radioligands are molecules labeled with a radioactive isotope, most commonly tritium (B154650) ([³H]) or iodine-125 (B85253) ([¹²⁵I]) revvity.comnih.govoncodesign-services.comsci-hub.seuni-regensburg.de. Tritium, with its long half-life (12.4 years) and ability to be incorporated into organic molecules without significantly altering their biological properties, is particularly well-suited for a variety of binding assays sci-hub.seuni-regensburg.de.
The development of tritiated radioligands is driven by several key rationales:
Receptor Characterization: Tritiated radioligands are essential for performing saturation binding experiments to determine receptor density (B<0xE2><0x82><0x98><0xE2><0x82><0x90>) and the affinity (K<0xE1><0xB5><0x80> or K<0xE1><0xB5><0xA2>) of the radioligand for the receptor revvity.comnih.govoncodesign-services.comumich.edunih.gov. They are also used in competition binding assays to assess the affinity of unlabeled compounds for the receptor and in kinetic studies to measure the rates of association and dissociation revvity.comoncodesign-services.comnih.gov. High specific activity (radioactivity per unit mass) is crucial for detecting low-abundance receptors and ensuring sensitive measurements revvity.com.
Receptor Localization: Radioligands are vital for autoradiography, a technique that allows for the visualization and quantification of receptor distribution within tissue sections umich.edunih.govki.sejneurosci.orgresearchgate.net. By incubating tissue slices with a radioligand and then exposing them to X-ray film or emulsion, researchers can map the precise anatomical locations and relative densities of specific receptor populations. This method provides high anatomical resolution and is invaluable for understanding the topographical organization of receptor systems in the brain and other tissues nih.govki.seresearchgate.net.
³H-Zacopride as a Key Radioligand for 5-HT₃ Receptors
The development of ³H-zacopride represents a significant advancement in the study of 5-HT₃ receptors researchgate.netnih.govnih.govnih.gov. Zacopride itself is a potent 5-HT₃ receptor antagonist with high affinity rndsystems.comtocris.comoup.com. Crucially, the (S)-enantiomer of tritiated zacopride, ³H-zacopride, has been shown to selectively label 5-HT₃ receptor recognition sites with high affinity in rat brain tissue researchgate.netnih.govnih.gov. Studies have demonstrated that ³H-zacopride binds to a single, saturable, and specific binding site, defined by the displacement of binding with a known 5-HT₃ antagonist like granisetron researchgate.netnih.gov. In contrast, the (R)-isomer, ³H-zacopride, exhibits significantly lower affinity for these sites and also binds to additional, as yet uncharacterized, "R-sites" in certain brain preparations, underscoring the specificity of the (S)-isomer for the 5-HT₃ receptor nih.govnih.gov.
The application of ³H-zacopride in both homogenate binding assays and autoradiography has provided critical data on the receptor's affinity, density, and topographical distribution. For instance, studies in rat entorhinal cortex homogenates have reported a pK<0xE1><0xB5><0x80> of 9.51 ± 0.08 and a B<0xE2><0x82><0x98><0xE2><0x82><0x90> of 104 ± 7 fmol/mg protein for ³H-zacopride binding researchgate.netnih.gov. Autoradiographic studies have revealed a differential distribution of these sites throughout the rat forebrain, with the highest densities located in sub-nuclei of the amygdala, primary olfactory cortex, entorhinal cortex, and hippocampus researchgate.netnih.govnih.gov. This anatomical mapping aligns with the known behavioral effects of selective 5-HT₃ receptor antagonists, reinforcing the utility of ³H-zacopride as a reliable probe for these receptors.
| Parameter | Value | Notes | Source(s) |
| Radioligand | ³H-Zacopride | Tritiated (S)-enantiomer of zacopride | researchgate.netnih.govnih.gov |
| Target Receptor | Serotonin 5-HT₃ Receptor | researchgate.netnih.govnih.gov | |
| Binding Affinity (pKd) | 9.51 ± 0.08 | In rat entorhinal cortex homogenates | researchgate.netnih.gov |
| Receptor Density (Bmax) | 104 ± 7 fmol/mg protein | In rat entorhinal cortex homogenates | researchgate.netnih.gov |
| Specificity Definition | Defined by 1.0-10.0 µM granisetron | Granisetron used to displace non-specific binding | researchgate.netnih.gov |
| Distribution | High densities in amygdala (sub-nuclei), olfactory cortex, entorhinal cortex, hippocampus | Specific binding detected in limbic brain structures | researchgate.netnih.govnih.gov |
| Enantiomeric Specificity | (S)-isomer labels 5-HT₃ sites with high affinity; (R)-isomer has lower affinity and binds to additional sites | Confirms (S)-isomer's utility for specific 5-HT₃ receptor studies | nih.govnih.gov |
| Zacopride (unlabeled) Ki | 0.38 nM (for 5-HT₃ antagonism) | Indicates high affinity of the zacopride molecule for the 5-HT₃ receptor | rndsystems.comtocris.com |
Structure
3D Structure
Properties
Molecular Formula |
C15H20ClN3O2 |
|---|---|
Molecular Weight |
315.81 g/mol |
IUPAC Name |
4-amino-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-(tritritiomethoxy)benzamide |
InChI |
InChI=1S/C15H20ClN3O2/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20)/t13-/m1/s1/i1T3 |
InChI Key |
FEROPKNOYKURCJ-RYASAWMLSA-N |
Isomeric SMILES |
[3H]C([3H])([3H])OC1=CC(=C(C=C1C(=O)N[C@@H]2CN3CCC2CC3)Cl)N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N |
Origin of Product |
United States |
Radioligand Characterization of 3h Zacopride for 5 Ht3 Receptor Recognition Sites
Radiochemical Synthesis and Purity Considerations for Tritium (B154650) Labeling
The synthesis of a radioligand such as 3H-zacopride requires specialized methods to incorporate a radioactive isotope, in this case, tritium (³H), into the molecular structure of the (S)-enantiomer of zacopride (B1682363). While specific, proprietary synthesis routes are seldom fully disclosed, the process generally involves the introduction of tritium into a precursor molecule. A common method for tritiation is catalytic hydrogenation, where a precursor containing a double bond or a halogen atom is reacted with tritium gas in the presence of a metal catalyst, such as palladium or platinum.
Following the synthesis, ensuring the radiochemical purity of the final product is paramount for its use in precise binding assays. Radiochemical purity is defined as the proportion of the total radioactivity present in the desired chemical form. ymaws.com Impurities, which can arise from the precursor, byproducts of the tritiation reaction, or radiolysis (decomposition due to the emitted radiation), can interfere with binding assays and lead to inaccurate results.
High-performance liquid chromatography (HPLC) is the standard method for both the purification and the purity analysis of the synthesized 3H-zacopride. nih.govnih.gov This technique separates the desired radiolabeled compound from any unlabeled precursors and radiochemical impurities. The final product should exhibit high radiochemical purity, typically exceeding 90-95%, to be considered suitable for receptor binding studies. revvity.co.jp Furthermore, the specific activity, a measure of the radioactivity per mole of the compound (expressed in Curies per millimole, Ci/mmol), must be high enough to detect the often low concentrations of receptors in biological tissues. revvity.co.jp For tritiated ligands, a specific activity greater than 20 Ci/mmol is generally considered desirable. revvity.com
Quantitative Radioligand Binding Properties
3H-zacopride binds to 5-HT3 receptors in a rapid, reversible, and saturable manner, making it an excellent tool for quantitative analysis of these receptor sites. nih.gov
3H-zacopride demonstrates a high affinity for 5-HT3 receptors. Affinity is a measure of the strength of the interaction between a ligand and a receptor, and a high affinity (indicated by a low equilibrium dissociation constant, Kd) is crucial for a radioligand to bind effectively even at low concentrations. Studies have consistently shown that 3H-zacopride binds to 5-HT3 sites with a Kd value of less than or equal to 1 nM. nih.gov
Selectivity is another critical characteristic, ensuring that the radioligand binds primarily to the target receptor with minimal binding to other receptor types. Competition binding assays have demonstrated the high selectivity of 3H-zacopride for 5-HT3 receptors. In these experiments, the binding of 3H-zacopride is effectively displaced by known 5-HT3 receptor antagonists and agonists. nih.gov Conversely, ligands for other neurotransmitter receptors, such as 5-HT1 and 5-HT2 receptors, show negligible ability to displace 3H-zacopride, with inhibition constant (Ki) values typically greater than 10,000 nM. nih.gov This high degree of selectivity confirms that 3H-zacopride specifically labels 5-HT3 recognition sites.
| Compound | Class | Ki (nM) |
| (S)-Zacopride | 5-HT3 Antagonist | ~0.76 |
| ICS 205-930 (Tropisetron) | 5-HT3 Antagonist | Competitive |
| GR38032F (Ondansetron) | 5-HT3 Antagonist | Competitive |
| BRL 43694 (Granisetron) | 5-HT3 Antagonist | Competitive |
| 5-HT (Serotonin) | 5-HT3 Agonist | Competitive |
| 2-methyl-5-HT | 5-HT3 Agonist | Competitive |
| Various 5-HT1/5-HT2 Ligands | Other Receptors | >10,000 |
Data compiled from studies in rat entorhinal cortex homogenates. nih.gov
Saturation binding experiments are performed to determine two key parameters: the equilibrium dissociation constant (Kd) and the maximum binding capacity (Bmax). guidetomalariapharmacology.org The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, providing a quantitative measure of the receptor's affinity for the ligand. umich.edu Bmax reflects the total concentration of receptor sites in the tissue sample, typically expressed as femtomoles (fmol) of radioligand bound per milligram (mg) of protein. turkupetcentre.netumich.edu
Scatchard analysis of 3H-zacopride binding data typically yields a linear plot, indicating that the radioligand binds to a single, homogenous population of high-affinity sites consistent with the 5-HT3 receptor. nih.gov Studies across different species and tissues have yielded consistent high-affinity Kd values and have been used to quantify the density of 5-HT3 receptors.
| Tissue Preparation | Species | Kd (nM) | Bmax (fmol/mg protein) |
| Entorhinal Cortex Homogenates | Rat | 0.76 ± 0.08 | 77.5 ± 6.5 |
| Putamen Homogenates | Human | ~0.20 | 72 ± 7 |
| Ileum Muscularis Membranes | Rabbit | 0.65 ± 0.15 | Not Reported |
Data compiled from multiple sources. nih.govnih.govnih.gov
The binding of a radioligand to its receptor is a dynamic process characterized by an association rate (kon) and a dissociation rate (koff). The association rate constant (kon) describes the rate at which the radioligand binds to the receptor, while the dissociation rate constant (koff) describes the rate at which the radioligand-receptor complex falls apart. americanlaboratory.comresearchgate.net These kinetic parameters determine how quickly the binding reaches equilibrium.
Studies have characterized the binding of [3H]zacopride as being rapid and reversible. nih.govcapes.gov.br The rapid association allows equilibrium to be reached in a practical timeframe for experimental assays (e.g., within 30 minutes). nih.gov The reversible nature of the binding, characterized by the dissociation rate, allows for the displacement of the radioligand by other unlabeled compounds in competition assays. The equilibrium dissociation constant (Kd) is fundamentally related to these kinetic rates by the equation Kd = koff / kon. turkupetcentre.net While the binding has been described qualitatively as rapid, specific numerical values for the kon and koff of 3H-zacopride are not widely reported in the literature.
Zacopride exists as two stereoisomers, or enantiomers: (S)-zacopride and (R)-zacopride. Radioligand binding studies have demonstrated a marked stereoselectivity for the 5-HT3 receptor, with the (S)-enantiomer being significantly more potent. In competitive binding assays using [3H]zacopride, (S)-zacopride is a much more potent inhibitor of radioligand binding than (R)-zacopride. nih.gov This indicates that the 5-HT3 receptor binding site has a specific three-dimensional conformation that preferentially accommodates the (S)-isomer. This stereoselectivity observed in binding studies is also reflected in functional assays, confirming its physiological relevance. nih.gov
| Species/Tissue | Potency Ratio ((S)-enantiomer vs. (R)-enantiomer) |
| Rabbit | 21- to 42-fold more potent |
| Human | 21- to 42-fold more potent |
| Rat | 8- to 12-fold more potent |
Data represents the higher potency of the (S)-enantiomer as an inhibitor of [3H]zacopride binding. nih.gov
Interestingly, while 3H-zacopride binds selectively to 5-HT3 receptors, studies using the tritiated (R)-enantiomer, 3H-zacopride, have revealed a distinct class of binding sites. nih.gov In contrast to 3H-zacopride, which binds solely to 5-HT3 receptors, 3H-zacopride recognizes an additional, non-5-HT3 high-affinity site, which has been termed the "(R)-site". nih.govnih.gov
These (R)-sites are present in preparations such as the rat entorhinal cortex. nih.gov Competition experiments show that these sites have a high affinity for (R)-zacopride (Ki = 3-11 nM) but are not recognized by (S)-zacopride. Furthermore, these sites show moderate to high affinity for a limited number of other compounds, including prazosin and mianserin, but their specific function remains to be fully elucidated. nih.gov This discovery underscores the importance of stereochemistry in drug-receptor interactions and highlights that different enantiomers of the same compound can have unique pharmacological profiles.
Pharmacological Profile of 3H-Zacopride Binding
The utility of 3H-zacopride as a radioligand is defined by its distinct binding characteristics, which allow for the precise probing of the 5-HT3 receptor.
Competitive Displacement by Structurally Diverse 5-HT3 Receptor Agonists and Antagonists
Studies using 3H-zacopride have been instrumental in elucidating the binding affinities of a wide array of compounds that target the 5-HT3 receptor. Through competitive binding assays, where the ability of an unlabeled compound to displace 3H-zacopride from the receptor is measured, researchers can determine the inhibition constant (Ki) of that compound. A lower Ki value signifies a higher binding affinity.
A variety of 5-HT3 receptor antagonists have demonstrated the ability to competitively inhibit the binding of 3H-zacopride. These include established antagonists such as ondansetron, granisetron (B54018), and tropisetron (ICS 205-930), as well as other compounds like metoclopramide and cocaine. nih.govnih.gov The (S)-enantiomer of zacopride itself shows significantly higher potency in displacing the radioligand compared to its (R)-enantiomer, highlighting the stereoselectivity of the 5-HT3 receptor binding pocket. nih.gov
Similarly, 5-HT3 receptor agonists, including the endogenous ligand serotonin (B10506) (5-HT) and its analogue 2-methyl-5-HT, effectively compete with 3H-zacopride for binding to the receptor recognition site. nih.gov
Table 1: Competitive Displacement of 3H-Zacopride by 5-HT3 Receptor Agonists and Antagonists
| Compound | Class | Ki (nM) |
| (S)-Zacopride | Antagonist | ~1 |
| Ondansetron | Antagonist | Varies by tissue |
| Granisetron | Antagonist | Varies by tissue |
| Tropisetron (ICS 205-930) | Antagonist | Varies by tissue |
| Metoclopramide | Antagonist | Varies by tissue |
| Cocaine | Antagonist | Varies by tissue |
| Serotonin (5-HT) | Agonist | Varies by tissue |
| 2-Methyl-5-HT | Agonist | Varies by tissue |
Note: The Ki values can vary depending on the tissue preparation and experimental conditions.
Hill Coefficient Analysis and Implications for Receptor Cooperativity
Hill coefficient analysis is a valuable tool for assessing the cooperativity of ligand binding. A Hill coefficient of 1 indicates independent binding sites, a value greater than 1 suggests positive cooperativity (the binding of one ligand enhances the affinity for subsequent ligands), and a value less than 1 implies negative cooperativity.
In studies examining the binding of 3H-zacopride to 5-HT3 receptors, the Hill coefficient has consistently been reported to be close to unity (approximately 1.0). nih.gov This finding suggests that 3H-zacopride binds to a single, non-cooperative site on the 5-HT3 receptor. This lack of cooperativity indicates that the binding of one 3H-zacopride molecule does not influence the binding of others to the same receptor complex.
Specificity Profile Against Other Neurotransmitter Receptor Systems and Ligands
A key characteristic of a good radioligand is its high specificity for the target receptor, with minimal binding to other sites. 3H-zacopride exhibits an excellent specificity profile. Studies have shown that its binding is not significantly displaced by ligands for other major neurotransmitter receptor systems, including 5-HT1 and 5-HT2 receptors, as well as various adrenergic, dopaminergic, muscarinic, and opioid receptors. The inhibition constants (Ki) for these other receptors are generally greater than 10,000 nM, indicating a very low affinity. nih.gov This high degree of specificity confirms that 3H-zacopride is a selective tool for labeling and characterizing 5-HT3 receptors.
Table 2: Specificity Profile of 3H-Zacopride Binding
| Receptor Family | Representative Ligands | Ki (nM) |
| 5-HT1/5-HT2 | Various agonists and antagonists | > 10,000 |
| Dopamine (D2) | Spiperone | > 10,000 |
| Adrenergic | Various | > 10,000 |
| Muscarinic | Various | > 10,000 |
| Opioid | Various | > 10,000 |
Influence of Ionic Conditions and pH on Binding Affinity and Kinetics
The chemical environment, including ionic strength and pH, can significantly influence ligand-receptor interactions. However, the binding of 3H-zacopride to 5-HT3 receptors has been found to be remarkably stable across a range of conditions.
Research indicates that the binding is largely "salt-insensitive," meaning that variations in the concentration of common physiological ions such as Na+, K+, Ca2+, and Mg2+ have minimal impact on its binding affinity and kinetics. nih.gov This robustness in different ionic environments simplifies experimental procedures and suggests that the binding interaction is not heavily dependent on electrostatic interactions that would be shielded by salt.
Furthermore, the binding of 3H-zacopride remains stable over a pH range of 6.5 to 9.5. nih.gov This indicates that the ionization states of the amino acid residues in the binding pocket and of the ligand itself are not critically altered within this physiological and slightly alkaline range, ensuring consistent and reproducible binding in typical experimental buffers.
Mapping and Topographical Distribution of 5 Ht3 Receptors Using 3h Zacopride Autoradiography
Methodological Approaches for In Vitro Receptor Autoradiography in Tissue Sections
In vitro receptor autoradiography is a powerful technique used to visualize and quantify the distribution of specific receptors in tissue sections. This method typically involves incubating radiolabeled ligands, such as 3H-zacopride, with fixed tissue slices. The radioligand binds to its target receptors, and the unbound ligand is washed away. The distribution and density of bound radioligand are then detected using either photographic film (for macroscopic distribution) or by direct counting of silver grains over cells and subcellular structures (for microscopic localization).
The process generally includes:
Tissue Preparation: Brains or spinal cords from preclinical models are rapidly dissected, frozen, and sectioned using a cryostat. Sections are typically thaw-mounted onto microscope slides.
Radioligand Binding: Sections are pre-incubated in a buffer to remove endogenous ligands, followed by incubation with the radioligand (3H-zacopride) at a specific concentration, often in the presence of competing non-labeled ligands to determine specific binding.
Washing: Unbound radioligand is removed by washing the tissue sections.
Detection: Slides are exposed to high-resolution film (e.g., autoradiographic emulsion) or used for quantitative digital autoradiography.
Analysis: The resulting autoradiograms are analyzed using densitometry to quantify receptor density in different brain regions.
This method allows for high spatial resolution, enabling the detailed mapping of receptor populations across various anatomical structures. researchgate.net
Neuroanatomical Distribution in Preclinical Mammalian Models
Studies employing 3H-zacopride have provided detailed insights into the distribution of 5-HT3 receptors across the central nervous system of various mammalian species. These findings highlight the receptor's presence in regions critical for sensory processing, motor control, emotion, and cognition.
Forebrain Regions: Cerebral Cortex, Hippocampus, Amygdala, Entorhinal Cortex
The forebrain exhibits significant expression of 5-HT3 receptors, as mapped by 3H-zacopride. The cerebral cortex shows moderate to high levels of binding, with regional variations observed. The hippocampus, a key structure for learning and memory, also displays notable 5-HT3 receptor density, particularly in certain subfields. The amygdala, central to emotional processing, is another region with substantial 5-HT3 receptor expression. The entorhinal cortex, a crucial relay for information entering the hippocampus, also demonstrates significant binding, suggesting a role for 5-HT3 receptors in the processing of information within these limbic and associative cortices. researchgate.net
Subcortical Structures: Nucleus Accumbens, Putamen, Caudate Nucleus
In subcortical areas, 3H-zacopride autoradiography has revealed 5-HT3 receptor localization in structures associated with motor control, reward, and habit formation. The nucleus accumbens, a key component of the reward pathway, shows moderate to high binding. The putamen and caudate nucleus, part of the basal ganglia involved in motor control and learning, also exhibit detectable levels of 5-HT3 receptors, indicating their potential involvement in modulating basal ganglia circuitry. researchgate.net
Brainstem Nuclei: Nucleus Tractus Solitarius, Area Postrema, Dorsal Motor Nucleus of the Vagus Nerve, Spinal Trigeminal Nerve Nucleus
The brainstem, a critical area for autonomic and sensory functions, shows prominent 5-HT3 receptor expression. The nucleus tractus solitarius (NTS) and the area postrema (AP), both involved in processing visceral information and mediating the emetic reflex, are densely populated with 5-HT3 receptors. The dorsal motor nucleus of the vagus nerve and the spinal trigeminal nerve nucleus, which relay sensory and motor information from the viscera and face, respectively, also display significant 5-HT3 receptor binding. This distribution strongly implicates 5-HT3 receptors in the regulation of gastrointestinal function, cardiovascular control, and sensory processing at the brainstem level. researchgate.net
Spinal Cord Localization: Dorsal Horn and Primary Afferent Fibers
In the spinal cord, 3H-zacopride has been particularly useful in mapping 5-HT3 receptor distribution related to pain processing. A high density of 5-HT3 receptors is consistently observed in the dorsal horn, especially within the superficial layers (lamina I and II), which receive primary afferent input from nociceptors. This localization suggests a significant role for 5-HT3 receptors in modulating pain transmission at the spinal level, potentially acting on both presynaptic terminals of primary afferents and postsynaptic neurons.
Subcellular and Cellular Localization of 5-HT3 Receptors
While macroscopic autoradiography provides a broad overview of receptor distribution, higher-resolution techniques, including quantitative autoradiography at the cellular level and immunocytochemistry, can offer insights into the precise cellular and subcellular localization of 5-HT3 receptors. Studies have indicated that 5-HT3 receptors are primarily located on neuronal cell bodies and dendrites, as well as on presynaptic terminals. In the spinal cord dorsal horn, for instance, the high density of 3H-zacopride binding in superficial laminae suggests localization on both the central terminals of primary afferent fibers and on interneurons and projection neurons within these layers. Further research using techniques like co-localization studies with neuronal markers can refine our understanding of which specific neuronal populations express these receptors and their precise subcellular locations (e.g., somatodendritic vs. presynaptic).
Functional Characterization of 5 Ht3 Receptors Utilizing 3h Zacopride in Mechanistic Studies
Insights into Ligand-Receptor Coupling and Downstream Signal Transduction Mechanisms
3H-zacopride serves as a high-affinity radioligand for the 5-HT3 receptor, enabling detailed investigations into how serotonin (B10506) (5-HT) and other agonists/antagonists bind and activate the receptor. Upon binding, the 5-HT3 receptor, a pentameric ion channel, undergoes a conformational change that leads to the opening of a non-selective cation pore, primarily allowing the passage of Na+, Ca2+, and K+ ions nih.govpsu.eduu-szeged.huresearchgate.net. This ion flux mediates rapid depolarizing responses in neurons. Studies utilizing 3H-zacopride have been instrumental in characterizing the binding kinetics and affinities of various ligands. For instance, saturation studies with 3H-zacopride on human putamen homogenates have defined key binding parameters, such as maximal binding capacity (Bmax) and dissociation constant (Kd), which are fundamental to understanding receptor density and ligand affinity nih.gov.
Furthermore, 3H-zacopride has been employed to investigate the functional consequences of ligand binding, such as the modulation of neurotransmitter release. For example, it was used to confirm the role of 5-HT3 receptors in regulating acetylcholine (B1216132) release in the rat entorhinal cortex. The inhibitory effect of the 5-HT3 receptor agonist 2-methyl-5-hydroxytryptamine (B41585) on [3H]acetylcholine release was antagonized by S-zacopride, underscoring the receptor's involvement in cholinergic neurotransmission nih.govnih.gov.
Table 1: Key Binding Parameters of 3H-Zacopride in Human Brain Tissue
| Parameter | Value (Mean ± SEM) | Tissue | Reference |
| Bmax | 72 ± 7 fmol/mg protein | Human Putamen | nih.gov |
| pKd | 8.69 ± 0.09 | Human Putamen | nih.gov |
| Ki (approx.) | ~2 nM | Human Putamen | Derived from pKd nih.gov |
Receptor Internalization and Desensitization Dynamics through Radioligand Binding Approaches
Radioligand binding techniques, including those employing 3H-zacopride, are essential for monitoring changes in receptor number and sensitivity, which are critical aspects of receptor desensitization and internalization. While direct evidence of 3H-zacopride being used to track internalization is limited in the provided snippets, its utility in assessing receptor binding characteristics under various conditions provides a foundation for such studies. For instance, studies investigating the effects of chronic drug treatments on receptor populations can utilize 3H-zacopride to quantify changes in receptor density or affinity. One study found that chronic administration of the 5-HT1A receptor agonist alnespirone (B145028) did not alter [3H]S-zacopride binding to 5-HT3 receptors in various brain areas, suggesting that this specific treatment did not induce significant changes in 5-HT3 receptor binding characteristics nih.gov. This highlights the potential of 3H-zacopride as a probe to confirm the absence of such changes, or conversely, to detect them if they occur due to other stimuli or chronic treatments that might lead to desensitization or trafficking.
Allosteric Modulation of 5-HT3 Receptors: Elucidation of Allosteric Sites and Modulator Interactions
Allosteric modulators bind to sites distinct from the primary ligand-binding site, influencing receptor function through conformational changes. 3H-zacopride plays a role in identifying and characterizing these modulatory effects. For example, in studies investigating novel positive allosteric modulators (PAMs) like 5-chloroindole (B142107) (Cl-indole), 3H-zacopride was used in radioligand-binding assays to assess how the modulator affected the binding of the primary ligand. These studies revealed that Cl-indole induced a modest increase (approximately twofold) in the apparent affinity of 5-HT for the human 5-HT3A receptor, indicating an allosteric interaction researchgate.net. This demonstrates how 3H-zacopride can be used in conjunction with functional assays to map allosteric sites and understand the mechanisms by which different molecules can fine-tune 5-HT3 receptor activity.
Table 2: Impact of Allosteric Modulator on 3H-Zacopride Binding Affinity
| Modulator | Target Receptor | Effect on 5-HT Affinity (Apparent) | Assay Type | Reference |
| 5-chloroindole (Cl-indole) | h5-HT3A | ~2-fold increase | Radioligand Binding | researchgate.net |
Role of 5-HT3 Receptors in Preclinical Modulation of Neurotransmitter Systems (Mechanistic Focus)
3H-zacopride has been instrumental in dissecting the intricate roles of 5-HT3 receptors in modulating various neurotransmitter systems, providing crucial mechanistic insights in preclinical models.
Serotonin Release and Reuptake Modulation
The 5-HT3 receptor's influence on the serotonergic system itself has been explored using 3H-zacopride. It has been utilized as a reference radioligand in binding assays to characterize the affinity of novel 5-HT3 receptor agonists, such as SR 57227A, in various neuronal preparations sigmaaldrich.commedchemexpress.com. Furthermore, studies have shown that activation of 5-HT3 receptors can modulate the release of serotonin. Specifically, the enhancement of [3H]-5-HT release by the 5-HT3 agonist 2-methyl-5-HT was found to be blocked by S-zacopride, indicating that endogenous serotonin release can be regulated by 5-HT3 receptor activity google.com.
Interactions with Dopaminergic, Noradrenergic, and GABAergic Neurotransmission
The functional interplay between 5-HT3 receptors and other major neurotransmitter systems has been illuminated through studies employing 3H-zacopride. For instance, the 5-HT3 receptor agonist SR 57227A, when administered centrally, induced contralateral turning behavior in mice, a response that was antagonized by the 5-HT3 receptor antagonist ondansetron, suggesting a link with dopaminergic pathways in the striatum sigmaaldrich.com. Differential effects of zacopride (B1682363) isomers on dopamine-induced hyperactivity also point towards complex interactions with dopaminergic signaling nih.gov. Moreover, research indicates that disruption of 5-HT3 receptors can impact GABAergic transmission, potentially influencing neuronal excitability and cognitive processes researchgate.net.
Table 3: Affinity of SR 57227A at 5-HT3 Receptors Labeled with [3H]S-Zacopride
| Preparation | Ligand Used for Labeling | Affinity (Ki or IC50) | Reference |
| Rat cortical membranes | [3H]S-zacopride | 2.8-250 nM (IC50) | sigmaaldrich.com |
| NG 108-15 cells (whole) | [3H]S-zacopride | 2.8-250 nM (IC50) | sigmaaldrich.com |
| Rat cerebral cortex membranes | [3H]S-zacopride | 115 nM (Ki) | medchemexpress.com |
| NG 108-15 cell membranes | [3H]S-zacopride | 150 nM (Ki) | medchemexpress.com |
| NG 108-15 cells (whole) | [3H]S-zacopride | 103 nM (Ki) | medchemexpress.com |
Modulation of Acetylcholine and Neuropeptide Release (e.g., Substance P, Cholecystokinin)
3H-zacopride-based studies have also elucidated the role of 5-HT3 receptors in modulating the release of acetylcholine and certain neuropeptides. As previously noted, 5-HT3 receptors are implicated in the inhibition of acetylcholine release in cortical regions nih.govnih.gov. Additionally, the 5-HT3 receptor agonist SR 57227A stimulated the uptake of [14C]guanidinium into NG 108-15 cells in the presence of Substance P, an effect indicative of 5-HT3 receptor-mediated signaling that can influence pathways involving neuropeptides sigmaaldrich.com.
Table 4: Functional Effects of SR 57227A Mediated by 5-HT3 Receptors
| Effect | EC50 Value | Antagonist Control | Reference |
| Stimulation of [14C]guanidinium uptake (in presence of Substance P) | 208 ± 16 nM | Tropisetron | sigmaaldrich.com |
| Contraction of isolated guinea-pig ileum | 11.2 ± 1.1 µM | Tropisetron | sigmaaldrich.com |
Compound List:
3H-zacopride
Serotonin (5-HT)
5-HT3 receptors
Acetylcholine
Substance P
Dopamine
Noradrenaline
GABA
2-methyl-5-HT
SR 57227A
Ondansetron
Tropisetron
5-chloroindole (Cl-indole)
D-tubocurarine
Amphetamine
5-HT moduline
Oleamide
5-HT1A receptor
5-HT1B receptor
5-HT1D receptor
5-HT2A receptor
5-HT2C receptor
5-HT4 receptor
5-HT6 receptor
5-HT7 receptor
5-HT3A receptor
5-HT3B receptor
5-HT3C receptor
Structure Activity Relationship Sar and Ligand Design Principles Derived from 3h Zacopride Studies
Elucidation of Enantiomeric Specificity and Stereochemical Requirements for 5-HT3 Receptor Affinity
The study of zacopride's stereoisomers was pivotal in revealing the stringent stereochemical requirements of the 5-HT3 receptor binding pocket. Zacopride (B1682363) exists as two enantiomers, (S)-zacopride and (R)-zacopride, and binding studies have consistently demonstrated a clear preference for the (S)-enantiomer.
Autoradiography studies in rat brain tissues using the tritiated enantiomers of zacopride showed that 3H-zacopride labels a high density of 5-HT3 receptor sites in areas like the cortex, amygdala, and hippocampus. In contrast, the (R)-isomer labeled significantly fewer sites, confirming that (S)-zacopride possesses a higher affinity and specificity for the 5-HT3 receptor. While both enantiomers demonstrate potent 5-HT3 receptor antagonist activity in functional models, their binding characteristics and pharmacological profiles show notable differences.
Binding assays have established that 3H-zacopride binds solely to 5-HT3 receptors. Conversely, 3H-zacopride, while also a potent 5-HT3 receptor antagonist, has been found to recognize an additional, distinct class of high-affinity binding sites in the central nervous system, termed "(R)-sites". This discovery underscores the importance of stereochemistry not only for affinity at the primary target but also for selectivity over other potential binding sites. The higher affinity of the (S)-isomer for the 5-HT3 receptor highlights that the three-dimensional arrangement of the molecule's functional groups is critical for optimal interaction with the receptor's binding pocket.
| Compound | Receptor/Site | Affinity (KD or Ki) | Key Finding |
|---|---|---|---|
| 3H-zacopride | 5-HT3 Receptor | ~0.76 nM (KD) | Binds with high affinity and specificity solely to 5-HT3 receptors. |
| 3H-zacopride | 5-HT3 Receptor | Lower affinity than (S)-isomer | Potent 5-HT3 antagonist but with lower binding affinity than the (S)-enantiomer. |
| 3H-zacopride | (R)-sites | 3-11 nM (Ki) | Labels an additional, distinct high-affinity binding site not recognized by (S)-zacopride. |
Development and Refinement of Pharmacophore Models for 5-HT3 Receptor Ligands
Pharmacophore models are abstract representations of the key molecular features necessary for a ligand to be recognized by a biological target. The high-affinity and specific binding of 3H-zacopride have been instrumental in validating and refining pharmacophore models for 5-HT3 receptor antagonists.
A generally accepted pharmacophore model for 5-HT3 receptor ligands includes several key features:
A basic, positively ionizable nitrogen atom: This feature, present in the azabicyclic ring of zacopride, is crucial for interaction with a conserved acidic residue in the receptor's binding site.
An aromatic ring system: The substituted benzamide (B126) portion of zacopride fulfills this requirement, engaging in interactions such as pi-pi stacking with aromatic residues of the receptor.
A hydrogen bond acceptor: The carbonyl oxygen of the amide group in zacopride acts as a key hydrogen bond acceptor. Studies on other 5-HT3 ligands have confirmed that a hydrogen bond acceptor located approximately 5 Å from the basic nitrogen is essential for high-affinity binding.
A specific spatial arrangement: The rigid structure of zacopride helps to define the optimal distances and relative orientations between these pharmacophoric features.
The enantiomeric specificity observed with (S)-zacopride provides critical three-dimensional constraints for these models. The higher affinity of the (S)-isomer helps to define the required chirality and the specific orientation of substituents on the molecule for optimal receptor fit. This information allows for the refinement of models, leading to more accurate predictions of binding affinity and aiding in the virtual screening of new potential ligands.
Design, Synthesis, and In Vitro Evaluation of Novel 5-HT3 Receptor Antagonists and Agonists Based on the Zacopride Scaffold
The structural framework of zacopride has served as a template for the design and synthesis of new 5-HT3 receptor ligands. The goal of these efforts is often to improve properties such as affinity, selectivity, or pharmacokinetic profiles. Structure-activity relationship (SAR) studies, guided by the zacopride scaffold, involve systematically modifying different parts of the molecule and evaluating the effects on receptor binding and function.
For example, modifications to the aromatic ring, the amide linker, or the azabicyclic amine have been explored. The synthesis of derivatives such as (R)-iodo-zacopride and (R)-dechloro-zacopride demonstrates how substitutions on the benzamide ring can be used to probe the electronic and steric requirements of the binding pocket.
The in vitro evaluation of these novel compounds is a critical step in the design process. This typically involves:
Radioligand Binding Assays: These assays are used to determine the affinity of the new compounds for the 5-HT3 receptor. They are often competition assays where the novel compound's ability to displace a high-affinity radioligand, such as 3H-zacopride or [3H]granisetron, is measured. The resulting inhibition constant (Ki) is a quantitative measure of affinity.
Functional Assays: To determine whether a new ligand is an antagonist, partial agonist, or full agonist, functional assays are performed. These can involve measuring receptor-mediated ion flux or changes in membrane potential in cell lines expressing 5-HT3 receptors.
Advanced Methodologies and Future Research Directions for 3h Zacopride and 5 Ht3 Receptor Research
Integration of Radioligand Binding with Electrophysiological and Intracellular Calcium Signaling Assays
A comprehensive understanding of 5-HT3 receptor function necessitates a multi-faceted approach that combines ligand binding data with functional assays. 3H-zacopride, with its high affinity for the 5-HT3 receptor, provides a robust platform for such integrated studies. nih.gov Radioligand binding assays using 3H-zacopride allow for the precise quantification of receptor density (Bmax) and ligand affinity (Kd) in various tissues and cell preparations. nih.gov
This biochemical data can be directly correlated with functional data obtained from electrophysiological recordings, such as whole-cell patch clamp. unc.edusemanticscholar.org For instance, the affinity of a novel compound determined through competition binding with 3H-zacopride can be compared to its potency in modulating 5-HT3 receptor-mediated currents. This integrated approach allows researchers to distinguish between a compound's ability to bind to the receptor and its efficacy in eliciting a functional response, thereby providing a more complete pharmacological profile.
Furthermore, intracellular calcium signaling assays offer another layer of functional characterization. As the 5-HT3 receptor is a ligand-gated ion channel permeable to cations, its activation leads to an influx of calcium, which can be monitored using fluorescent calcium indicators. By correlating the binding affinities of various ligands, as determined with 3H-zacopride, with their ability to evoke or inhibit calcium transients, a deeper understanding of the structure-activity relationship of 5-HT3 receptor ligands can be achieved.
| Compound | Ki (nM) vs 3H-zacopride | Functional Assay | Endpoint Measured |
| (S)-zacopride | ~0.65 | Electrophysiology | Inhibition of 5-HT-induced current |
| (R)-zacopride | 8- to 42-fold lower affinity than (S)-isomer | Electrophysiology | Weaker inhibition of 5-HT-induced current |
| Novel Antagonist X | To be determined | Calcium Imaging | Blockade of agonist-induced calcium influx |
| Novel Agonist Y | To be determined | Whole-cell Patch Clamp | Elicitation of inward current |
Application in High-Throughput Screening Methodologies for Novel 5-HT3 Receptor Ligands
The development of novel therapeutics targeting the 5-HT3 receptor relies on the efficient screening of large chemical libraries. Radioligand binding assays utilizing 3H-zacopride are highly amenable to high-throughput screening (HTS) formats. The principle of these assays involves the displacement of 3H-zacopride from the 5-HT3 receptor by test compounds. The high signal-to-noise ratio and the ability to automate the liquid handling and detection steps make this a robust and scalable screening method.
In a typical HTS setup, membranes prepared from cells expressing the 5-HT3 receptor are incubated with 3H-zacopride and a test compound from a chemical library. The amount of bound radioactivity is then measured using a scintillation counter. A reduction in bound radioactivity indicates that the test compound has displaced 3H-zacopride and is a potential 5-HT3 receptor ligand. This primary screen can rapidly identify "hit" compounds, which can then be subjected to more detailed pharmacological characterization.
The high affinity of 3H-zacopride allows for the use of low concentrations of both the radioligand and receptor, making the assay cost-effective for large-scale screening campaigns. Furthermore, the stereoselectivity of the 5-HT3 receptor, with the (S)-enantiomer of zacopride (B1682363) being significantly more potent than the (R)-enantiomer, underscores the importance of using stereochemically pure radioligands like 3H-zacopride to identify potent and selective drug candidates. nih.gov
Development of Alternative Radioligands and In Vivo Imaging Agents for 5-HT3 Receptors
While 3H-zacopride is an invaluable tool for in vitro studies, its tritium (B154650) label precludes its use for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govmdpi.com These techniques require radioligands labeled with positron-emitting (e.g., ¹¹C, ¹⁸F) or gamma-emitting (e.g., ¹²³I) isotopes. The development of such in vivo imaging agents is a critical area of research, as it would enable the non-invasive study of 5-HT3 receptor distribution and occupancy in the living human brain. grants.gov
The pharmacological profile of 3H-zacopride serves as a benchmark for the development of these new imaging agents. An ideal PET or SPECT ligand for the 5-HT3 receptor should possess several key properties, including high affinity and selectivity, the ability to cross the blood-brain barrier, and appropriate pharmacokinetics for imaging.
Several alternative radioligands have been developed and characterized, often using competition binding assays with established ligands like [3H]GR65630, which has a similar pharmacological profile to 3H-zacopride. nih.gov The quest for a suitable in vivo imaging agent for the 5-HT3 receptor is ongoing, with the ultimate goal of developing a tool that can be used to investigate the role of this receptor in various neuropsychiatric disorders.
| Radioligand | Isotope | Imaging Modality | Key Characteristics |
| 3H-zacopride | ³H | In vitro autoradiography | High affinity, stereoselective |
| [¹¹C]WAY-100635 | ¹¹C | PET | Target: 5-HT1A receptor |
| [¹⁸F]Altanserin | ¹⁸F | PET | Target: 5-HT2A receptor |
| [¹²³I]ADAM | ¹²³I | SPECT | Target: Serotonin (B10506) transporter |
Exploration of Receptor Trafficking Mechanisms Beyond Simple Internalization (e.g., Recycling)
The density of 5-HT3 receptors at the cell surface is dynamically regulated by a complex interplay of synthesis, trafficking, and internalization. While agonist-induced internalization is a well-established mechanism for regulating receptor signaling, the subsequent fate of the internalized receptors is less understood. Emerging evidence suggests that, like many other cell surface receptors, 5-HT3 receptors may undergo recycling back to the plasma membrane.
The study of these intricate trafficking pathways can be facilitated by the use of radiolabeled ligands. While fluorescent ligands are often employed to visualize receptor trafficking in real-time, radioligand-based assays can provide quantitative data on the rates of receptor internalization and recycling. nih.gov
In a typical recycling assay, cell surface receptors are first labeled with a membrane-impermeant radioligand like a derivative of zacopride at a low temperature to prevent internalization. After washing away the unbound ligand, the cells are warmed to allow for internalization. At various time points, the amount of radioactivity remaining at the cell surface versus that which has been internalized can be determined. To measure recycling, the internalized radioligand is tracked as it reappears at the cell surface. These studies are crucial for understanding how the cellular machinery sorts and directs 5-HT3 receptors, which has significant implications for the long-term regulation of serotonergic signaling.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for determining the binding affinity of 3H-zacopride to 5-HT3 receptors in vitro?
- Methodology : Use radioligand binding assays with tissue homogenates (e.g., rat brain membranes) and competitive displacement experiments with selective 5-HT3 antagonists (e.g., ondansetron). Include saturation binding to calculate and , and validate with kinetic studies to assess association/dissociation rates .
- Key Considerations : Ensure tissue preparation minimizes protease activity, and use low protein concentrations (0.1–0.2 mg/mL) to avoid ligand depletion .
Q. How do stereoisomers of zacopride differ in 5-HT3 receptor interactions?
- Methodology : Compare (S)- and (R)-enantiomers using functional assays (e.g., inhibition of 5-HT-induced depolarization in isolated vagus nerve preparations) and binding studies. For example, (S)-zacopride exhibits higher affinity () than the (R)-enantiomer () in rat brain .
- Data Interpretation : Use Schild analysis to determine if antagonism is competitive or insurmountable, as observed in mouse vagus nerve models .
Q. What animal models are suitable for studying the anxiolytic effects of 3H-zacopride?
- Methodology : Employ the light-dark box test in mice, measuring exploratory behavior (e.g., time spent in light compartment, rearing frequency). Subcutaneous administration of (S)-zacopride (0.001 mg/kg) significantly increases light compartment activity, comparable to chlordiazepoxide .
- Controls : Include vehicle and positive controls (e.g., benzodiazepines) to validate assay sensitivity. Randomize testing days to mitigate circadian confounding .
Advanced Research Questions
Q. How can researchers resolve contradictions in 3H-zacopride binding data across different tissue types (e.g., brain vs. intestinal)?
- Methodology : Conduct comparative studies using homogenates from distinct tissues (e.g., rat cortex vs. guinea pig ileum). Note that 3H-zacopride labels 5-HT3 receptors in rat brain () but may exhibit non-uniform binding in intestinal tissues due to receptor heterogeneity .
- Hypothesis Testing : Evaluate if tissue-specific post-translational modifications or auxiliary proteins alter ligand-receptor interactions. Use cross-species comparisons (e.g., mouse vs. guinea pig) to isolate receptor subtypes .
Q. What experimental designs are optimal for distinguishing 5-HT3 receptor subtypes labeled by 3H-zacopride?
- Methodology : Combine kinetic binding assays (e.g., dissociation rates with BRL46470) and functional antagonism studies. For example, 3H-zacopride shows biphasic dissociation in NG108-15 cells, suggesting multiple binding conformations .
- Advanced Tools : Use HEK-293 cells transfected with human 5-HT3A vs. 5-HT3AB receptors to assess subunit-specific binding. Validate with selective agonists/antagonists (e.g., granisetron for 5-HT3A) .
Q. How does 3H-zacopride’s off-target activity at 5-HT4 receptors impact experimental outcomes?
- Methodology : In 5-HT4-transgenic mouse models, test zacopride’s effects on atrial contractility and chronotropy. At 1 µM, zacopride acts as a full 5-HT4 agonist, mimicking serotonin’s inotropic effects .
- Mitigation Strategies : Pre-treat tissues with 5-HT4 antagonists (e.g., GR125487) to isolate 5-HT3-specific responses. Use concentration-response curves to quantify receptor selectivity .
Methodological Guidelines
Q. How should researchers address interspecies variability in 3H-zacopride studies?
- Approach : Systematically compare receptor pharmacology in rodents (mouse, rat) and humans using heterologous expression systems. For instance, mouse 5-HT3 receptors share >90% homology with rats but differ in antagonist sensitivity vs. guinea pigs .
- Documentation : Report species, strain, and tissue source in methods. Use standardized buffers (e.g., Tris-HCl pH 7.4, 10 mM MgCl2) to minimize variability .
Q. What statistical methods are appropriate for analyzing dose-response data from 3H-zacopride functional assays?
- Analysis : Fit data to sigmoidal curves (e.g., ) using nonlinear regression. For behavioral studies, apply ANOVA with post hoc Bonferroni correction for multiple comparisons .
- Reproducibility : Replicate experiments ≥3 times, and report SEM. Use power analysis to determine sample sizes for detecting ≥20% effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
